5-Fluoro Cytosine O-beta-D-Glucuronide

Beschreibung

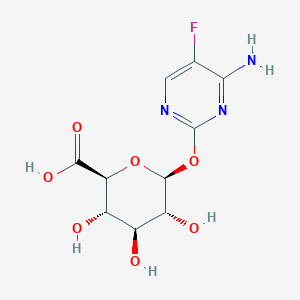

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)/t3-,4-,5+,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJZXXMQOQRFRT-VHBMUUDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=N1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro Cytosine O Beta D Glucuronide

General Principles and Stereochemical Considerations in O-Glucuronide Synthesis

The synthesis of O-glucuronides is a challenging field within carbohydrate chemistry, primarily due to the need for precise control over the stereochemistry at the anomeric carbon (C-1). nih.gov The formation of a β-glycosidic linkage, as required for 5-Fluoro Cytosine O-beta-D-Glucuronide, is paramount and is influenced by several factors, including the choice of glycosylation reaction and the nature of protecting groups on the glucuronic acid donor.

Glycosylation Reactions for β-Anomer Formation

The stereochemical outcome of a glycosylation reaction is largely dictated by the substituent at the C-2 position of the glycosyl donor.

Neighboring Group Participation : To achieve high β-selectivity, a "participating" group, such as an acetyl or benzoyl ester, is commonly installed at the C-2 position of the glucuronic acid donor. nih.gov During the reaction, this participating group forms a cyclic acyl-oxonium ion intermediate after the departure of the anomeric leaving group. This intermediate effectively shields the α-face (top face) of the molecule, forcing the incoming nucleophile (the alcohol of the aglycone) to attack from the β-face (bottom face). nih.govyoutube.com This mechanism, known as neighboring group participation, reliably leads to the formation of the desired 1,2-trans-glycoside, which in the case of glucuronic acid is the β-anomer. nih.gov

The Anomeric Effect : In the absence of a participating group at C-2 (e.g., when an ether protecting group is used), the thermodynamically more stable α-anomer is often the major product due to the anomeric effect. youtube.com This effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation (α-anomer) over an equatorial one. libretexts.orglibretexts.org Therefore, achieving β-selectivity with non-participating donors requires carefully controlled reaction conditions. youtube.com

In aqueous solutions, monosaccharides exist in a dynamic equilibrium between their open-chain and cyclic forms (α- and β-anomers), a phenomenon known as mutarotation. libretexts.orglibretexts.org For D-glucose, the equilibrium mixture consists of approximately 64% β-anomer and 36% α-anomer, with a very small amount of the open-chain aldehyde form. libretexts.org

Catalyst Systems and Reaction Conditions in Glucuronide Synthesis

The choice of catalyst or promoter is critical for activating the anomeric center of the glucuronic acid donor and facilitating the glycosylation reaction. Different methods have been developed over the years, each with its preferred set of catalysts and conditions.

The Koenigs-Knorr method is a classical and widely used approach that typically employs a glycosyl halide (e.g., an acetylated glucuronosyl bromide) as the donor. nih.govpsu.edu This reaction is promoted by heavy metal salts that act as halophiles, assisting in the departure of the halide leaving group.

Another important strategy involves the use of glycosyl trichloroacetimidates as donors. This method, developed by Richard Schmidt, often provides high yields and excellent stereoselectivity. nih.gov The trichloroacetimidate (B1259523) group is an excellent leaving group that is typically activated by catalytic amounts of a Lewis acid.

Below is a table summarizing common catalyst systems used in O-glucuronide synthesis.

| Glycosylation Method | Glycosyl Donor | Typical Catalysts/Promoters | Key Features |

| Koenigs-Knorr | Acyl-protected Glycosyl Halide (e.g., Bromide) | Silver(I) carbonate (Ag₂CO₃), Silver(I) triflate (AgOTf), Mercury(II) cyanide (Hg(CN)₂) psu.edu | A foundational method; β-selectivity is high with C-2 participating groups. Can produce orthoester byproducts. psu.edu |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl triflate (TMSOTf) | High-yielding and often highly stereoselective. Works well for a wide range of alcohols. nih.govresearchgate.net |

| Sulfoxide Method | Glycosyl Sulfoxide | Triflic anhydride (B1165640) (Tf₂O) | Used for challenging glycosylations, including the formation of 1,2-cis linkages. youtube.com |

Specific Synthetic Routes to this compound and Analogues

The synthesis of the title compound requires the successful formation of a glycosidic bond between the 5-fluorocytosine (B48100) aglycone and a suitably derivatized glucuronic acid donor. This involves specific strategies for both linking to the pyrimidine (B1678525) ring and preparing the necessary fluorinated sugar.

Approaches to Pyrimidine O-Glucuronide Linkage

Linking a sugar to a pyrimidine base like 5-fluorocytosine presents a regioselectivity challenge, as glycosylation can potentially occur at multiple nitrogen and oxygen atoms. The target is the O-glucuronide, formed on the exocyclic oxygen of the lactim tautomer of 5-fluorocytosine.

Chemical Synthesis : The synthesis of 5-fluorocytosine (5-FC) itself is a prerequisite, with various industrial methods available. One approach involves the condensation of methyl fluoroacetate (B1212596) with ethyl formate, followed by reaction with urea, chlorination, and subsequent ammonolysis and hydrolysis. google.com Another route starts from chloroacetamide, which is converted in several steps to fluoroacetonitrile, a key intermediate for building the pyrimidine ring. vcu.edu

Once 5-FC is obtained, its glycosylation can be approached using the general methods described previously. To favor O-glycosylation over N-glycosylation, protection of the exocyclic amino group may be necessary. The Koenigs-Knorr or Schmidt glycosylation methods can then be employed, using a protected glucuronic acid donor with a participating group at C-2 to ensure the formation of the β-linkage.

Enzymatic Synthesis : An alternative and often more selective approach is enzymatic synthesis. UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. hyphadiscovery.comnih.gov Specific UGT isoforms exhibit distinct regioselectivity. nih.govnih.gov By selecting an appropriate UGT isoform, it is possible to achieve highly specific O-glucuronidation of 5-fluorocytosine, avoiding the formation of undesired N-glucuronide isomers. nih.govacs.org This method offers the advantage of mild reaction conditions and high selectivity, bypassing the need for complex protection and deprotection steps. nih.gov

Derivatization Strategies for Fluorinated Glucuronic Acid Building Blocks

Creating the specific "this compound" implies that the fluorine atom is on the cytosine ring. However, the development of analogues could involve a fluorinated glucuronic acid moiety. The synthesis of fluorinated carbohydrates is a specialized area aimed at creating sugar mimetics with modified properties. nih.gov

A key strategy for introducing fluorine into a sugar ring is through nucleophilic fluorination. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) can replace a hydroxyl group with a fluorine atom, often with inversion of configuration. beilstein-archives.org

A specific synthesis of a 5-fluoro-β-D-glucopyranosyluronic acid fluoride building block has been reported, starting from D-glucuronic acid. researchgate.net This multi-step process highlights the complexities of selective fluorination.

Example Synthetic Sequence for a Fluorinated Glucuronic Acid Derivative

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation & Esterification | Acetic anhydride, Phenacyl bromide | Protect hydroxyl groups and the carboxylic acid to allow for selective reaction at other positions. researchgate.net |

| 2 | Radical Bromination | N-Bromosuccinimide (NBS), CCl₄ | Introduce a bromine atom at the C-5 position, which is a precursor to fluorination. researchgate.net |

| 3 | Fluoride Displacement | Silver tetrafluoroborate (B81430) (AgBF₄) | Replace the C-5 bromine with a fluorine atom. researchgate.net |

| 4 | Deprotection | H₂, Pd-C; NH₃, MeOH | Remove the protecting groups to yield the fluorinated uronic acid. researchgate.net |

Advanced Synthetic Techniques for O-Glucuronide Prodrug Precursors

Glucuronides are frequently designed as prodrugs to improve the properties of a parent molecule. nih.gov A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. creative-biolabs.com Advanced synthetic techniques focus on creating these prodrugs more efficiently and with greater versatility.

One of the most innovative strategies is the use of a self-immolative linker (SIL) . au.dk This "extended scaffold" approach addresses the often-difficult direct glycosylation of complex drug molecules. au.dk The process involves:

Performing the synthetically challenging glucuronidation step on a stable precursor molecule (the self-immolative linker).

Attaching the drug (e.g., 5-fluorocytosine) to the other end of the linker via a less demanding chemical reaction.

Upon enzymatic cleavage of the glucuronic acid moiety by β-glucuronidase in the target environment, the linker undergoes a spontaneous, intramolecular cyclization-elimination reaction to release the active drug. au.dknih.gov This strategy offers a potentially universal method for producing a wide array of glucuronide prodrugs in high yield. au.dk

Microbial biotransformation represents another advanced technique for synthesizing glucuronides. hyphadiscovery.com This method uses whole microbial cells as catalysts. Screening a panel of microbes can identify strains capable of performing the desired glucuronidation on a substrate. This approach can be scaled up to produce significant quantities of the desired metabolite, offering a green and efficient alternative to multi-step chemical synthesis. hyphadiscovery.com

Design of Self-Immolative Linkers for Glucuronide Prodrugs

Self-immolative linkers are crucial components in the design of glucuronide prodrugs. nih.gov These linkers are engineered to be stable in systemic circulation but to undergo a rapid, spontaneous chemical breakdown to release the active drug following enzymatic cleavage of the glucuronic acid trigger. nih.govnih.gov This mechanism is often an intramolecular cyclization or an elimination reaction. nih.gov

The core principle involves a tripartite system: a trigger (the glucuronide), a linker, and an effector (the drug, e.g., 5-Fluorocytosine). nih.gov The selective cleavage of the glycosidic bond by β-glucuronidase initiates the linker's decomposition. nih.govgoogle.com A widely used scaffold for these linkers is based on p-aminobenzyl alcohol (PABA). nih.govrsc.org In this design, the glucuronic acid is attached to the phenolic hydroxyl group, and the drug is connected to the benzylic position, often via a carbamate (B1207046) linkage. nih.govacs.org

The activation cascade proceeds as follows:

Enzymatic Triggering: β-glucuronidase, often abundant in tumor tissues, hydrolyzes the glucuronide-linker bond. researchgate.net

Electronic Cascade: This hydrolysis unmasks a phenolic hydroxyl or an aniline, which initiates a spontaneous 1,6-elimination reaction. nih.gov

Drug Liberation: The elimination process results in the formation of a transient quinone methide intermediate, leading to the release of the unmodified active drug. nih.gov

The structure of the linker significantly influences the prodrug's stability and release kinetics. nih.gov For instance, the rate of this self-immolation can be fine-tuned by introducing various substituents onto the aromatic part of the linker. nih.gov Dendritic structures have also been explored, where a single enzymatic activation can trigger the release of multiple drug molecules, amplifying the therapeutic effect. google.comresearchgate.net

Research into self-immolative linkers has produced various designs applicable to glucuronide prodrugs. The table below summarizes some common linker types and their release mechanisms.

| Linker Type | Release Mechanism | Key Features | Relevant Drug Examples |

| p-Aminobenzyl Carbamate (PABC) | 1,6-Elimination | Widely used; release rate can be tuned by aromatic substitution. nih.gov | Doxorubicin, Camptothecin, 5-Fluorouracil (B62378) nih.govnih.govresearchgate.netrsc.org |

| Hemi-aminal based | Cyclization/Elimination | Can be designed for release triggered by specific stimuli. rsc.org | Persulfide donors rsc.org |

| Phenolic Ether | 1,6-Elimination | Used for drugs with a phenolic hydroxyl group. rsc.org | 10-Hydroxycamptothecin rsc.orgnih.gov |

| Dendritic Scaffolds | Cascading Elimination | Amplified drug release from a single activation event. google.comresearchgate.net | Doxorubicin researchgate.net |

This table is generated based on principles of self-immolative linker design and examples from the literature.

Chemical Modifications to Influence Aqueous Solubility and Stability in Prodrug Research

Optimizing the aqueous solubility and chemical stability of a prodrug is paramount for its successful clinical application. nih.govresearchgate.net While the glucuronic acid moiety inherently increases water solubility due to its carboxylate and multiple hydroxyl groups, further modifications are often necessary to achieve desired pharmaceutical properties. nih.govnih.gov

Improving Aqueous Solubility:

Poor water solubility can hinder formulation and bioavailability. nih.govresearchgate.net The prodrug strategy is a well-established method to overcome this limitation. nih.govmdpi.com

Salt Formation: Converting the carboxylic acid of the glucuronic acid into a salt, such as a potassium or sodium salt, can dramatically increase water solubility. For example, the potassium salt of a camptothecin-glucuronide prodrug was found to be over 4000 times more soluble than the parent drug. nih.gov

Incorporation of Hydrophilic Moieties: Attaching hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can significantly enhance solubility and alter pharmacokinetic profiles. nih.govrutgers.edu

Phosphate (B84403) Esters: The introduction of a phosphate group is a common strategy to greatly improve water solubility, as the phosphate is ionized at physiological pH. researchgate.netnih.gov

The following table illustrates strategies used to enhance the solubility of various parent drugs through prodrug modifications.

| Parent Drug | Prodrug Modification Strategy | Improvement in Solubility |

| 9-Aminocamptothecin | Glucuronide with carbamate linker (as potassium salt) | Over 4000-fold increase nih.gov |

| 10-Hydroxycamptothecin | Glucuronide with 3-nitrobenzyl spacer | 80-fold increase nih.gov |

| Paclitaxel | pH-dependent dihydroxypropyl side chain | 50-fold increase nih.gov |

| CI-994 (HDAC inhibitor) | Glucuronide with and without a spacer | From 0.08 mg/mL to >1 mg/mL nih.gov |

This table synthesizes data from studies on various prodrugs to illustrate the impact of chemical modifications on solubility.

Enhancing Stability:

The stability of the prodrug is critical to prevent premature drug release before reaching the target site. acs.org This involves ensuring the stability of both the glycosidic bond and the linker.

Glycosidic Bond: The β-anomer of the glucuronide is specifically recognized by β-glucuronidase and is generally more stable against chemical hydrolysis than the α-anomer. nih.gov

Linker Stability: The carbamate linkage used in many self-immolative systems has been shown to be highly stable in human plasma, preventing nonspecific cleavage. nih.govacs.org The electronic nature of the linker can be modified to control the rate of spontaneous decomposition. nih.gov

Protection from Metabolism: Prodrug derivatization can be used to block sites on the parent drug that are susceptible to rapid metabolism. For instance, creating a succinic acid ester of propranolol (B1214883) at the site of glucuronidation protects it from first-pass metabolism. youtube.com

Enzymatic Bioconversion and Metabolic Pathways of 5 Fluoro Cytosine O Beta D Glucuronide

Characterization of β-Glucuronidase-Mediated Hydrolysis

β-Glucuronidase (GUS) is a hydrolase enzyme responsible for cleaving the glycosidic bond in β-D-glucuronides, releasing the aglycone and D-glucuronic acid. scbt.com This enzymatic activity is significant in drug metabolism, as it can reverse the detoxification process of glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgaacrjournals.org The hydrolysis of drug-glucuronides by β-glucuronidase, particularly by enzymes from the gut microbiota, can lead to the reactivation of drugs and their metabolites, influencing their biological effects. aacrjournals.org This process has been observed for various xenobiotics and is a key consideration in pharmacology. nih.gov

Substrate Specificity and Kinetic Analysis of β-Glucuronidase

The substrate specificity of β-glucuronidase is primarily directed towards the glucuronic acid moiety of a conjugate. nih.gov While the enzyme displays strict glycan specificity for glucuronide groups, it can accommodate a wide variety of aglycones (the non-sugar portion of the molecule), including steroids, drugs, and other xenobiotics. nih.govnih.gov This promiscuity towards the aglycone allows β-glucuronidase to act on a diverse range of glucuronidated compounds. nih.gov

Kinetic analysis of β-glucuronidase activity is routinely performed using synthetic substrates that release a detectable product upon hydrolysis. scbt.com Common methods employ chromogenic or fluorogenic substrates where the cleavage of the glucuronide results in a colored or fluorescent molecule, allowing for real-time monitoring of the reaction rate. scbt.comnih.gov Parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are determined to characterize the enzyme's efficiency and affinity for a given substrate. These analyses reveal that kinetic values can vary significantly depending on the substrate's structure and the enzyme's origin.

| Substrate | Enzyme Source | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| p-Nitrophenyl-β-D-glucuronide | E. coli | - | - | - |

| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | E. coli | 0.07 | 92 | 1.29 x 10⁶ |

| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | E. coli | 0.11 | 74 | 6.93 x 10⁵ |

| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | E. coli | 0.48 | 35 | 7.40 x 10⁴ |

This table presents Michaelis-Menten kinetic parameters for E. coli β-glucuronidase with various fluorogenic and chromogenic substrates. Data sourced from a comparative analysis of fluorogenic substrates.

Influence of Microenvironmental Factors on Enzymatic Cleavage

The catalytic activity of β-glucuronidase is sensitive to various factors within its microenvironment. The pH of the surrounding medium is a critical determinant of enzymatic efficiency, with different optimal pH ranges observed depending on the enzyme's source (e.g., bacterial, mammalian). nih.gov For instance, the hydrolysis of a metabolite can be confirmed by treating a sample with β-glucuronidase and observing changes at a specific pH. psu.edu The enzyme's origin, such as from bovine liver or different bacterial species, also influences its stability and activity. psu.edu Furthermore, the presence of inhibitors can significantly modulate enzymatic cleavage. scbt.com

Identification of 5-Fluoro Cytosine O-beta-D-Glucuronide as a Biological Metabolite

Research has confirmed the existence of a glucuronide conjugate of 5-Fluorocytosine (B48100) (flucytosine) as a metabolite in humans. nih.gov A specific study successfully isolated and determined the structure of this metabolite from the urine of patients undergoing treatment with the drug, identifying it as the O₂-beta-glucuronide of 5-Fluorocytosine. nih.gov This was the first report identifying a glucuronide of a fluoropyrimidine drug in humans. nih.gov Another investigation using 19F nuclear magnetic resonance also detected a glucuronide of 5-FC (referred to as GLFC) in the urine, plasma, and cerebrospinal fluid of a patient. psu.edunih.gov In this patient, the glucuronide metabolite accounted for 2.7% of the excreted metabolites in urine over an 8-hour period. psu.edunih.gov The identity of the metabolite was further confirmed by its susceptibility to hydrolysis by bovine liver β-D-glucuronidase. psu.edu

Role of Cytosine Deaminase in the Metabolism of 5-Fluorocytosine

Cytosine deaminase (CD) is a microbial enzyme that catalyzes the hydrolytic deamination of cytosine to uracil. nih.gov This enzyme is not found in mammalian cells, a feature that has been exploited in therapeutic research. nih.gov Cytosine deaminase also processes the analog 5-Fluorocytosine (5-FC), a clinically used antifungal agent, converting it to the highly cytotoxic antimetabolite 5-Fluorouracil (B62378) (5-FU). nih.govoup.com This conversion is the cornerstone of the CD/5-FC enzyme/prodrug strategy for cancer gene therapy. oup.com

Enzymatic Conversion of 5-Fluorocytosine to 5-Fluorouracil

The therapeutic premise of cytosine deaminase lies in its ability to catalyze the deamination of the relatively non-toxic prodrug 5-FC into the active anticancer drug 5-FU directly at a target site, such as a tumor. nih.govoup.com Once formed, 5-FU is further metabolized by cellular enzymes into potent inhibitors of both DNA synthesis and RNA function. nih.govnih.gov The efficiency of this conversion is a critical factor for therapeutic efficacy. Studies have shown that cytosine deaminase from different microbial sources, such as Escherichia coli (bCD) and yeast (Saccharomyces cerevisiae, yCD), exhibit different kinetic properties. nih.govaacrjournals.org Yeast cytosine deaminase generally displays a lower Kₘ for 5-FC, indicating a higher affinity for the prodrug compared to the bacterial enzyme, which can lead to more efficient conversion to 5-FU and enhanced therapeutic effects. nih.govaacrjournals.org

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Wild-type E. coli CD | Cytosine | 0.51 | 58 | 1.14 x 10⁵ |

| Wild-type E. coli CD | 5-Fluorocytosine | 0.38 | 2.5 | 6.58 x 10³ |

| Wild-type Yeast CD | 5-Fluorocytosine | 0.017 | - | - |

| Engineered E. coli CD (F186W) | 5-Fluorocytosine | 0.28 | 3.2 | 1.14 x 10⁴ |

| Engineered E. coli CD (S126R) | 5-Fluorocytosine | 0.22 | 1.1 | 5.00 x 10³ |

This table provides a comparison of kinetic parameters for wild-type and engineered cytosine deaminase (CD) enzymes with their natural substrate (Cytosine) and the prodrug (5-Fluorocytosine). Data are compiled from studies on enzyme characterization and engineering.

Origin and Regulation of Cytosine Deaminase Activity in Research Models

In research models, particularly for cancer gene therapy, the cytosine deaminase gene is of microbial origin, typically sourced from bacteria like E. coli or fungi such as yeast. nih.govrsc.org Since mammalian cells lack an endogenous cytosine deaminase, the gene must be delivered to the target cells (e.g., tumor cells). nih.govoup.com Regulation of its activity is achieved at the genetic level. The gene encoding cytosine deaminase is cloned into a vector, such as a plasmid or a viral vector, which is then used to transfect the target cells. nih.gov This approach allows for the controlled expression of the enzyme within the desired cell population. nih.gov To improve therapeutic outcomes, molecular engineering and directed evolution strategies have been employed to create mutant versions of cytosine deaminase with enhanced thermostability or improved catalytic efficiency and specificity for 5-FC over its natural substrate, cytosine. nih.govrsc.orgnih.gov

Interdependent Enzymatic Systems in Fluoropyrimidine Biotransformation Pathways

The biotransformation of fluoropyrimidines is not a linear process but rather a dynamic network of interdependent enzymatic reactions. Two key enzyme families, UDP-glucuronosyltransferases (UGTs) and β-glucuronidases, play a pivotal and cyclical role in the metabolism of 5-Fluorocytosine and the formation and cleavage of its glucuronide conjugate.

The journey of 5-Fluorocytosine within a biological system can lead it down several metabolic avenues. A significant pathway involves its conversion to the active antimetabolite 5-Fluorouracil (5-FU), a reaction that can be catalyzed by cytosine deaminase. creative-biolabs.comdrugbank.com This is a critical activation step, as 5-FU is responsible for the ultimate therapeutic effects.

However, another crucial metabolic fate for 5-Fluorocytosine is conjugation via glucuronidation. This Phase II metabolic reaction is catalyzed by the UGT superfamily of enzymes. nih.govwikipedia.org Glucuronidation attaches a glucuronic acid moiety to a substrate, a process that generally increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.orgsigmaaldrich.com In the case of 5-Fluorocytosine, this process results in the formation of this compound. The formation of this glucuronide is a detoxification step, as the conjugated form is typically less biologically active than the parent compound.

The interdependence of the enzymatic systems becomes apparent with the action of β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronide conjugates, effectively reversing the action of UGTs. sigmaaldrich.com The cleavage of this compound by β-glucuronidase releases the parent compound, 5-Fluorocytosine, back into the system. This deconjugation can occur in various tissues and is notably carried out by microbial β-glucuronidases in the gut. nih.gov

This cyclical process of glucuronidation by UGTs and subsequent hydrolysis by β-glucuronidase can create a dynamic equilibrium, influencing the bioavailability and local concentrations of the active drug. For instance, a glucuronide conjugate excreted into the bile can be hydrolyzed by gut microflora, allowing the reabsorption of the parent drug, a phenomenon known as enterohepatic recirculation.

The table below outlines the key enzymes involved in this interdependent pathway and their respective roles in the biotransformation of 5-Fluorocytosine and its glucuronide.

| Enzyme Family | Specific Enzyme(s) | Role in Fluoropyrimidine Biotransformation | Substrate(s) | Product(s) |

| UDP-Glucuronosyltransferases (UGTs) | Various UGT Isoforms | Catalyzes the conjugation of glucuronic acid to 5-Fluorocytosine, a Phase II detoxification reaction. nih.govwikipedia.org | 5-Fluorocytosine, UDP-glucuronic acid | This compound, UDP |

| β-Glucuronidase | Human and microbial β-glucuronidases | Catalyzes the hydrolysis of this compound, releasing the parent compound. sigmaaldrich.comnih.gov | This compound | 5-Fluorocytosine, D-glucuronic acid |

| Cytosine Deaminase | Fungal or bacterial cytosine deaminase | Converts 5-Fluorocytosine to the active antimetabolite 5-Fluorouracil. creative-biolabs.comdrugbank.com | 5-Fluorocytosine | 5-Fluorouracil |

Further research into the specific UGT isoforms responsible for 5-Fluorocytosine glucuronidation and the factors influencing β-glucuronidase activity could provide deeper insights into optimizing therapeutic strategies involving this class of compounds.

Analytical Methodologies for the Research and Characterization of 5 Fluoro Cytosine O Beta D Glucuronide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of metabolites. For 5-Fluoro Cytosine O-beta-D-Glucuronide, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive evidence of its identity by mapping atomic connectivity and confirming molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glucuronide Conjugate Identification (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of novel compounds. In the case of this compound, NMR is used to confirm the identity and structure of this metabolite, which has been found in the urine of patients treated with the parent drug, flucytosine (5-fluorocytosine). nih.gov The structure was definitively established as the O2-beta-glucuronide of flucytosine by isolating the compound and comparing its spectroscopic characteristics to those of synthetically created flucytosine glucuronides. nih.gov

The presence of a fluorine atom in the molecule makes ¹⁹F NMR a particularly powerful and highly specific tool. ¹⁹F NMR offers several advantages for studying fluorinated compounds:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong signal detection.

Wide Chemical Shift Range: This minimizes signal overlap and allows for clear distinction between different fluorine environments within various metabolites.

Low Biological Background: The near-absence of fluorine in most biological systems means that ¹⁹F NMR spectra are free from endogenous background signals, allowing for the clear detection of the drug and its metabolites. nih.gov

Studies on the metabolism of 5-fluorocytosine (B48100) in various biological systems have successfully used ¹⁹F NMR to noninvasively track its uptake and conversion into metabolites like 5-fluorouracil (B62378) (5-FU). nih.govnih.gov This technique can distinguish the parent drug from its metabolic products, which would include the glucuronide conjugate, based on their unique fluorine chemical shifts. nih.gov

Mass Spectrometry (MS) for Confirmation of Glucuronide Structure

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about a compound's molecular weight and elemental composition. For this compound, MS serves to confirm the addition of a glucuronic acid moiety to the 5-fluorocytosine structure.

The process involves ionizing the metabolite and then separating the ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through fragmentation analysis. In this technique, a specific parent ion (e.g., the molecular ion of the glucuronide conjugate) is selected and fragmented. The resulting pattern of daughter ions is characteristic of the molecule's structure. For instance, the fragmentation of a related fluoropyrimidine, 5-fluorouracil (m/z 129), involves a cleavage of the ring to produce a characteristic daughter ion at m/z 42. researchgate.net A similar approach would be used for this compound, where the observation of fragments corresponding to both the 5-fluorocytosine and the glucuronic acid portions would confirm the conjugate's structure.

Chromatographic Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating the metabolite of interest from a complex mixture of other compounds present in biological or research matrices, such as cell culture media or urine. nih.govnih.gov This separation is a prerequisite for accurate quantification and further characterization.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of 5-fluorocytosine and its metabolites. nih.govnih.govresearchgate.net A reverse-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov This setup allows for the effective separation of the polar glucuronide conjugate from the less polar parent drug and other metabolites.

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution and peak shape. A typical method for analyzing 5-fluorocytosine and its metabolites might involve an isocratic elution using a C18 column with a simple mobile phase, such as formic acid in water. nih.gov The separated compounds are then detected using a UV detector, as pyrimidine (B1678525) analogues absorb light in the ultraviolet spectrum. The method's performance is assessed by its ability to separate the analyte from potential impurities and degradation products. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | nih.gov |

| Mobile Phase | Formic acid-water (1:99 v/v) | nih.gov |

| Elution | Isocratic | nih.gov |

| Detection | UV Spectrophotometry (e.g., 260 nm) | researchgate.net |

| Linear Range | 1-200 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | ~1 µg/mL in cell culture media | nih.gov |

Coupling Chromatography with Mass Spectrometry for Comprehensive Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection power of MS. nih.gov This hyphenated technique, particularly LC-tandem MS (LC-MS/MS), is the gold standard for the definitive identification and quantification of metabolites in complex biological samples. researchgate.netnih.gov

In an LC-MS/MS analysis of this compound, the sample would first be injected into the HPLC system. The glucuronide conjugate is separated from other components and then directed into the mass spectrometer. dtu.dk The MS instrument would be set to operate in a specific mode, such as multiple reaction monitoring (MRM), to achieve high sensitivity and selectivity. mdpi.com This involves monitoring a specific transition from a precursor ion (the intact metabolite) to a characteristic product ion (a specific fragment), which provides a high degree of confidence in the identification and quantification of the analyte, even at very low concentrations. mdpi.com This approach has been successfully used for the simultaneous measurement of capecitabine (B1668275) and its various metabolites, including 5-FU. nih.gov

Method Validation in Preclinical and In Vitro Research Settings

Before an analytical method can be used to generate reliable data in preclinical or in vitro studies, it must undergo a thorough validation process. pharmatutor.orgregistech.com Method validation ensures that the method is suitable for its intended purpose by evaluating a set of specific performance characteristics. registech.comwjarr.com For the analysis of this compound, this process would adhere to guidelines from regulatory bodies. nih.gov

Key validation parameters include:

Specificity/Selectivity: This demonstrates the method's ability to accurately measure the analyte in the presence of other components, such as the parent drug, other metabolites, or matrix components. pharmatutor.orgregistech.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations and calculating the percent recovery. wjarr.comnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govwjarr.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity. nih.govwjarr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govwjarr.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Recovery within 85-115% for suspensions. nih.gov |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) < 15%. nih.gov |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. researchgate.net |

| LOQ | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10:1. wjarr.com |

| Specificity | Ability to differentiate analyte from other substances. | No interfering peaks at the analyte's retention time. registech.com |

Successful validation of these analytical methods is a prerequisite for their application in research, ensuring that the data generated on the disposition and characteristics of this compound are both reliable and reproducible. pharmatutor.orgnih.gov

Theoretical and Mechanistic Investigations in Prodrug Design with Glucuronide Conjugates

Principles of β-Glucuronidase-Activated Prodrug Systems

The core principle of a β-glucuronidase-activated prodrug system is to mask the activity of a cytotoxic drug until it reaches the target site, thereby minimizing systemic toxicity. nih.gov The prodrug is engineered to be a substrate for β-glucuronidase, an enzyme that is abundant in the tumor microenvironment but has limited activity in healthy tissues and the bloodstream. nih.govnih.gov

Rational Design of Glucuronide-Based Prodrugs to Maximize Enzyme Specificity

The rational design of glucuronide prodrugs, such as a potential 5-Fluoro Cytosine O-beta-D-Glucuronide, is centered on creating a molecule that is a specific and efficient substrate for β-glucuronidase. nih.gov The enzyme has high specificity for the glucuronyl residue but shows little specificity for the attached aglycone (the drug). spandidos-publications.com This allows for the development of glucuronide prodrugs for a wide variety of anticancer agents. spandidos-publications.com

The design process often involves the use of self-immolative linkers. In some cases, direct conjugation of the glucuronide to the drug may not result in an effective substrate for β-glucuronidase. nih.gov A linker can be introduced between the drug and the glucuronic acid moiety to ensure efficient enzymatic cleavage and subsequent release of the active drug. nih.govacs.org For a compound like 5-Fluorocytosine (B48100), a key aspect of the design would be the attachment of the glucuronide group at a position that effectively inactivates the molecule and allows for its release in its active form upon cleavage. The synthesis of 5'-O-β-D-glucuronides of the related nucleosides, 5-fluorouridine (B13573) and 5-fluorocytidine (B16351), has been reported, demonstrating the chemical feasibility of such conjugates. nih.gov These synthesized glucuronides were confirmed to be substrates for both bacterial and bovine β-glucuronidase. nih.gov

Impact of Prodrug Hydrophilicity on Cellular Interactions in Research Models

A critical feature of glucuronide prodrugs is their increased hydrophilicity compared to the parent drug. nih.gov The addition of the glucuronic acid moiety, which is rich in hydroxyl and carboxyl groups, significantly increases the water solubility of the molecule. acs.org This increased hydrophilicity has a profound impact on the prodrug's pharmacokinetics and cellular interactions.

The hydrophilic nature of glucuronide prodrugs generally prevents them from passively diffusing across cell membranes. nih.gov This is a key advantage, as it limits the uptake of the inactive prodrug by healthy cells, thereby reducing the potential for intracellular toxicity. The prodrug is designed to remain in the extracellular space until it encounters β-glucuronidase, which is predominantly found extracellularly in the necrotic areas of tumors. nih.govnih.gov This targeted activation mechanism ensures that the cytotoxic drug is released in high concentrations at the tumor site, while sparing healthy tissues. However, a significant challenge associated with the high hydrophilicity of glucuronide prodrugs is their rapid renal clearance, which can limit their therapeutic efficacy. nih.gov Therefore, the design of new glucuronide prodrugs often focuses on balancing hydrophilicity to achieve optimal tumor targeting and retention.

Strategies for Localized Activation of Glucuronide Prodrugs

The selective activation of glucuronide prodrugs at the tumor site is a cornerstone of their therapeutic strategy. This can be achieved by exploiting the natural localization of β-glucuronidase or by artificially increasing its concentration at the target site through advanced therapeutic approaches.

Leveraging β-Glucuronidase Localization in Necrotic Tissue for Selective Activation

Solid tumors often outgrow their blood supply, leading to areas of hypoxia and necrosis. nih.gov These necrotic regions are characterized by the release of lysosomal enzymes from dying tumor cells and infiltrating immune cells, such as macrophages and neutrophils. spandidos-publications.com One of these enzymes is β-glucuronidase, which is present at high concentrations in the extracellular environment of necrotic tumor tissue. nih.govspandidos-publications.com

This natural elevation of β-glucuronidase activity in tumors provides a target for the selective activation of glucuronide prodrugs. A systemically administered, non-toxic glucuronide prodrug can circulate throughout the body, but it will only be converted to its active, cytotoxic form in the necrotic areas of the tumor where the enzyme is abundant. nih.govnih.gov This strategy has been explored for various anticancer drugs, with studies showing that larger tumors, which are more likely to contain necrotic regions, are more sensitive to treatment with glucuronide prodrugs. nih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Concepts Utilizing β-Glucuronidase

To enhance the therapeutic efficacy of glucuronide prodrugs, especially in smaller tumors that may lack significant necrotic areas, strategies have been developed to artificially increase the concentration of β-glucuronidase at the tumor site. nih.gov Two such strategies are Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.govnih.gov

In GDEPT , a gene encoding for an enzyme, in this case, β-glucuronidase, is delivered specifically to tumor cells using a vector, such as a virus or a nanoparticle. nih.gov The tumor cells then express the enzyme, which can be designed to be secreted into the extracellular space or remain on the cell surface. spandidos-publications.com Subsequent administration of the glucuronide prodrug leads to its conversion to the active drug at the site of the tumor cells expressing the enzyme. nih.gov

In ADEPT , an antibody that specifically recognizes a tumor-associated antigen is conjugated to the β-glucuronidase enzyme. nih.govresearchgate.net This antibody-enzyme conjugate is administered to the patient and localizes to the tumor cells. After the conjugate has cleared from the bloodstream and healthy tissues, the non-toxic glucuronide prodrug is administered. researchgate.net The enzyme, now concentrated at the tumor site, activates the prodrug, leading to a high local concentration of the cytotoxic agent. researchgate.net This approach has the advantage of a "bystander effect," where the released drug can diffuse and kill neighboring antigen-negative tumor cells. nih.gov While the combination of 5-Fluorocytosine with cytosine deaminase is a well-studied GDEPT/ADEPT system, the use of a this compound with β-glucuronidase in these therapeutic frameworks remains a theoretical but promising application. nih.govnih.gov

Assessment of Prodrug Activation and Released Aglycone Activity in Research Models

The evaluation of a glucuronide prodrug system involves demonstrating its stability in the absence of the target enzyme, its efficient activation by β-glucuronidase, and the potent cytotoxic activity of the released aglycone. Research models, both in vitro and in vivo, are essential for this assessment.

In vitro studies typically involve incubating the glucuronide prodrug with cancer cell lines in the presence and absence of β-glucuronidase. The cytotoxicity is measured using assays such as the MTT assay or clonogenic assays. It is expected that the prodrug alone will show significantly lower toxicity compared to the parent drug. nih.gov Upon the addition of β-glucuronidase, the cytotoxicity should increase to a level comparable to that of the parent drug, demonstrating successful activation. For instance, the 5'-O-glucuronides of 5-fluorouridine and 5-fluorocytidine were found to be much less toxic to leukemia cell lines in tissue culture than their parent compounds. nih.gov

The table below illustrates the concept of reduced cytotoxicity of a prodrug and its activation by the target enzyme, using data for melanoma cells transduced with a different enzyme system (cytosine deaminase) as an analogy, due to the lack of specific data for this compound.

| Compound | Cell Line | IC50 (µg/mL) |

| 5-Fluorocytosine | Melanoma Cells (non-transgenic) | 3870 creative-biolabs.com |

| 5-Fluorocytosine | Melanoma Cells (transduced with cytosine deaminase) | 572 creative-biolabs.com |

| This table demonstrates the principle of enzyme-prodrug therapy. The IC50 value for 5-Fluorocytosine is significantly lower in cells expressing the activating enzyme, indicating increased cytotoxic effect. |

In Vitro Enzymatic Hydrolysis Assays and Release Kinetics

The fundamental principle of a glucuronide prodrug is its stability in general circulation and its efficient cleavage upon reaching the target enzyme. In vitro enzymatic hydrolysis assays are essential to confirm this behavior for this compound. Such assays typically involve incubating the prodrug with purified β-glucuronidase under controlled laboratory conditions to measure the rate and extent of 5-Fluorocytosine (5-FC) release. sigmaaldrich.com

Detailed experimental studies quantifying the specific release kinetics for this compound are not extensively available in publicly accessible literature. However, the established methodology for characterizing similar glucuronide prodrugs provides a clear framework for how such an evaluation would be conducted. nih.gov Key parameters are assessed by monitoring the disappearance of the prodrug and the appearance of the released drug (5-FC) over time, often using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The experimental conditions, particularly pH, can significantly affect enzyme activity and thus the hydrolysis rates. nih.gov For instance, studies with other glucuronide prodrugs, such as a doxorubicin-glucuronide conjugate, demonstrate that the enzyme β-glucuronidase effectively converts the prodrug into its active cytotoxic form. mdpi.com The goal is to confirm that the linker is stable in the absence of the enzyme but is rapidly cleaved in its presence, ensuring the drug is released predominantly at the intended site of action.

Below is a table outlining the typical parameters measured in these in vitro assays.

| Parameter | Description | Purpose | Typical Method of Measurement |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It indicates the affinity of the enzyme for the prodrug. | To assess the binding affinity between β-glucuronidase and the 5-FC-glucuronide prodrug. A lower Km suggests higher affinity. | Enzyme kinetics assay, HPLC, Spectrophotometry |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | To determine the maximum catalytic efficiency of β-glucuronidase in cleaving the prodrug. | Enzyme kinetics assay |

| kcat/Km | The catalytic efficiency or specificity constant of the enzyme. | To provide an overall measure of the enzyme's ability to convert the prodrug to the active drug at low substrate concentrations. | Calculated from kcat and Km values |

| Release Half-Life (t½) | The time required for 50% of the 5-FC-glucuronide prodrug to be hydrolyzed to 5-Fluorocytosine. | To quantify the speed of drug release under specific enzymatic conditions. | Time-course analysis via HPLC |

In Vivo Studies in Animal Models to Monitor Prodrug Conversion

Following promising in vitro results, the next critical step is to evaluate the prodrug's behavior in a living system. In vivo studies in animal models, such as mice or rats, are designed to assess the pharmacokinetics and biodistribution of this compound and confirm its conversion to 5-Fluorocytosine (5-FC) at the target site. nih.gov While specific in vivo conversion data for this particular glucuronide prodrug is limited, the methodology is well-established from studies of 5-FC itself and other enzyme-prodrug systems. nih.govnih.gov

In a typical study, the prodrug would be administered to tumor-bearing animals where the tumor cells have been engineered to express or are targeted by an antibody-enzyme conjugate delivering β-glucuronidase. wikipedia.orgnih.gov Blood, tumor, and other tissues are collected at various time points to measure the concentrations of both the intact prodrug and the released 5-FC and its downstream metabolite, 5-Fluorouracil (B62378) (5-FU). nih.gov Studies on the oral administration of 5-FC in dogs have shown a terminal elimination half-life of approximately 165 to 179 minutes. nih.gov The conversion of 5-FC to 5-FU by gut microbiota is generally low in mammals, meaning that for therapeutic effect in cancer, an external source of cytosine deaminase is required at the tumor site. nih.govnih.gov The ultimate goal of these in vivo studies is to demonstrate that the glucuronide prodrug approach leads to a high concentration of the active drug within the tumor while keeping systemic levels low, thereby increasing efficacy and reducing toxicity. wikipedia.org

The table below details the key pharmacokinetic parameters that would be evaluated in such an animal study.

| Parameter | Description | Significance for Prodrug Efficacy |

| Cmax (Maximum Concentration) | The peak plasma concentration of the prodrug and the released drug (5-FC/5-FU). | Indicates the maximum exposure of the body to the compounds. A low systemic Cmax for 5-FC/5-FU with a high tumor Cmax is ideal. |

| Tmax (Time to Cmax) | The time at which Cmax is reached. | Provides information on the rate of absorption and distribution. |

| AUC (Area Under the Curve) | The total exposure to a drug over time. | Compares the total systemic exposure of the prodrug to the active drug, and exposure in tumor versus normal tissue. |

| Elimination Half-Life (t½) | The time it takes for the concentration of a drug in the body to be reduced by half. | A longer half-life for the prodrug allows more time for it to reach the target site. A short systemic half-life for the active drug minimizes toxicity. |

| Tumor-to-Blood Ratio | The ratio of the drug concentration in tumor tissue compared to the blood. | A high ratio is a primary indicator of successful tumor targeting and selective prodrug conversion. |

Mechanisms of the "Bystander Effect" in Enzyme-Prodrug Systems

A significant advantage of many enzyme-prodrug systems, including the proposed β-glucuronidase/5-FC-glucuronide system, is the "bystander effect." biochempeg.com This phenomenon describes the ability of the activated cytotoxic drug to kill not only the target cells that performed the conversion but also adjacent, unmodified tumor cells. nih.gov This is crucial for effective cancer therapy, as it is often impossible to deliver a gene or an enzyme-antibody conjugate to every single cell within a solid tumor. nih.gov

The mechanism of the bystander effect for this system involves several steps:

Prodrug Activation: The inactive, water-soluble this compound prodrug travels to the tumor site. An antibody-enzyme conjugate, having been administered earlier, localizes β-glucuronidase to the tumor microenvironment. wikipedia.org The enzyme cleaves the glucuronide group, releasing 5-Fluorocytosine (5-FC).

Secondary Conversion: The released 5-FC is then taken up by nearby tumor cells that have been engineered to express cytosine deaminase (CD). Inside these cells, CD converts the relatively non-toxic 5-FC into the highly toxic 5-Fluorouracil (5-FU). creative-biolabs.com

Drug Diffusion and Bystander Killing: The key to the bystander effect is that the final active drug, 5-FU, is a small, membrane-permeable molecule. nih.gov It can readily diffuse out of the cell where it was generated and into neighboring tumor cells that may not express the activating enzyme. biochempeg.com This allows the cytotoxic effect to spread, killing a larger population of tumor cells than were initially targeted. nih.gov Studies with other glucuronide prodrugs have demonstrated that this bystander killing is highly effective, with the ability to eliminate antigen-negative tumor cells in a mixed population containing as few as 2% antigen-positive cells. nih.gov

The efficacy of the bystander effect depends on the properties of the released drug, such as its ability to diffuse across cell membranes, and its potency. biochempeg.comnih.gov

| Component | Role in Bystander Effect |

| β-Glucuronidase | The primary activating enzyme, localized to the tumor, which cleaves the prodrug to release 5-FC. |

| 5-Fluoro Cytosine (5-FC) | The intermediate drug released from the glucuronide prodrug. It is a precursor to the final cytotoxic agent. |

| Cytosine Deaminase (CD) | The secondary enzyme (within target cells) that converts 5-FC to the active drug, 5-FU. |

| 5-Fluorouracil (5-FU) | The final, highly cytotoxic drug. Its ability to diffuse across cell membranes is the direct mediator of the bystander effect. |

Future Directions and Advanced Research Perspectives

Innovation in Glucuronide Prodrug Architecture for Enhanced Efficacy in Research Models

Future research is focused on refining the molecular architecture of glucuronide prodrugs to overcome existing limitations and enhance therapeutic outcomes in research settings. A primary challenge for many glucuronide prodrugs is their high hydrophilicity, which can lead to rapid renal clearance and prevent them from efficiently entering cells. researchgate.net Innovations in prodrug design aim to address these issues by modifying the structure to improve stability, optimize activation kinetics, and increase efficacy.

One key area of innovation is the incorporation of self-immolative linkers . These are molecular spacers placed between the glucuronic acid trigger and the drug. rsc.org After enzymatic cleavage of the glucuronide, the linker is designed to spontaneously decompose, releasing the active drug. rsc.orgnih.govnih.gov This strategy allows for a more controlled and efficient release mechanism. For 5-Fluoro Cytosine O-beta-D-Glucuronide, this could involve designing linkers that, upon cleavage by β-glucuronidase, release an unstable intermediate that rapidly converts to 5-FC. rsc.org

Another architectural innovation involves creating dendritic or multi-drug structures . In this design, a single glucuronide trigger can initiate a cascade that releases multiple molecules of the drug. rsc.org A dendritic prodrug of 5-FC, for example, could be engineered to release two or more molecules of 5-FC following a single cleavage event by β-glucuronidase, thereby amplifying the cytotoxic effect at the target site.

Integration of this compound Research with Emerging Drug Delivery Technologies

The efficacy of this compound is intrinsically linked to targeted drug delivery systems that can localize the necessary activating enzymes at the tumor site. The most prominent of these are Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT). researchgate.netnih.gov

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): In the ADEPT strategy, an antibody that specifically targets a tumor-associated antigen is linked to the activating enzyme, in this case, β-glucuronidase. nih.gov This antibody-enzyme conjugate is administered first and allowed to accumulate at the tumor site while clearing from systemic circulation. Subsequently, the non-toxic prodrug, this compound, is administered. The enzyme localized at the tumor then cleaves the glucuronide, releasing 5-FC. If this is combined with a second ADEPT system delivering cytosine deaminase, or used in a tumor engineered to express it, a highly concentrated dose of the cytotoxic 5-FU is generated specifically within the tumor, minimizing systemic exposure. creative-biolabs.com

Gene-Directed Enzyme Prodrug Therapy (GDEPT): GDEPT, also known as suicide gene therapy, involves delivering the gene encoding a non-mammalian enzyme to tumor cells, which then express the enzyme themselves. ebrary.netnih.govnih.govscivisionpub.com For this specific prodrug, a dual-vector GDEPT system could be envisioned. One vector would deliver the gene for β-glucuronidase, and a second would deliver the gene for cytosine deaminase. nih.gov Tumor cells expressing both enzymes would then be capable of performing the complete two-step activation of this compound to 5-FU. Research has shown that even when only a fraction of tumor cells express the activating enzyme, a significant "bystander effect" can occur, where the freely diffusible 5-FU kills neighboring, non-transduced cancer cells. nih.gov

Emerging Nanotechnologies: Beyond ADEPT and GDEPT, advanced nano-drug delivery systems (Nano-DDS) are being explored. nih.govrsc.org Prodrugs can be encapsulated within nanoparticles to improve stability and control their release. rsc.org For instance, computational studies have assessed the potential of fullerene oxide nanocages for the delivery of 5-Fluorocytosine (B48100). chemrevlett.com Such nanocarriers could be designed to respond to the specific tumor microenvironment (e.g., pH or redox state) to release the this compound prodrug, which would then be available for enzymatic activation.

| Delivery Strategy | Mechanism | Key Advantage | Relevant Enzymes |

| ADEPT | Antibody targets an enzyme to the tumor site. nih.gov | High tumor specificity without genetic modification of host cells. | β-Glucuronidase, Cytosine Deaminase creative-biolabs.com |

| GDEPT | Tumor cells are genetically modified to express the activating enzyme(s). scivisionpub.com | Amplification of the enzyme at the tumor site and strong bystander effect. nih.gov | β-Glucuronidase, Cytosine Deaminase nih.gov |

| Nano-DDS | Encapsulation of the prodrug in a nanocarrier. rsc.org | Improved stability, controlled release, and potential for multi-stage targeting. chemrevlett.com | N/A (delivery vehicle) |

Computational Modeling and Simulation of Enzyme-Glucuronide Interactions

Computational modeling has become an indispensable tool in modern prodrug design, allowing researchers to predict and optimize molecular interactions before undertaking costly and time-consuming laboratory synthesis. nih.gov These in silico methods provide profound insights into the binding and activation of prodrugs like this compound by their target enzymes.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of the prodrug when bound to the active site of an enzyme, such as β-glucuronidase. It helps to assess the binding affinity and specificity, which are crucial for efficient enzymatic cleavage.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic movements of the enzyme-prodrug complex over time. This can reveal critical conformational changes within the enzyme that are necessary for catalysis and can help optimize the design of the linker connecting the glucuronide to 5-FC for more efficient release.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: These highly detailed methods can model the electronic rearrangements that occur during the enzymatic reaction itself (i.e., the cleavage of the glycosidic bond). This level of detail is essential for understanding the catalytic mechanism and for designing prodrugs with ideal activation rates.

By simulating the interaction between β-glucuronidase and this compound, researchers can rationally design modifications to the prodrug structure to enhance its recognition and processing by the enzyme. researchgate.net Similarly, modeling the interaction of 5-FC with cytosine deaminase can guide the engineering of mutant enzymes with superior catalytic efficiency for this specific substrate. cas.cz

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for resolving 5-Fluoro Cytosine O-beta-D-Glucuronide from its parent compound in biological matrices?

- Methodological Answer : Utilize liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a linear calibration range (e.g., 0.01–10 ng/mL for parent compounds and 10–500 ng/mL for glucuronides). Optimize mobile phases with acidic modifiers (e.g., 0.1% formic acid) to enhance ionization. Column selection (e.g., C18 reverse-phase) and gradient elution protocols should prioritize resolution of polar glucuronide metabolites .

Q. How can enzymatic hydrolysis be standardized to quantify this compound in complex biological samples?

- Methodological Answer : Incubate samples with beta-glucuronidase (e.g., from E. coli or bovine liver) at 37°C for 2–4 hours in pH 5.0 buffers. Validate hydrolysis efficiency by spiking deuterated internal standards and comparing pre-/post-hydrolysis LC-MS/MS signals. Include negative controls (enzyme-free) to rule out non-enzymatic degradation .

Q. What are the critical parameters for synthesizing this compound in vitro?

- Methodological Answer : Employ phase-transfer catalysis or enzymatic glucuronidation (e.g., UDP-glucuronosyltransferase isoforms). Monitor reaction progress via HPLC with UV detection (λ = 260 nm for cytosine derivatives). Purify using solid-phase extraction (C18 cartridges) and confirm structure via NMR (e.g., β-configuration via anomeric proton coupling constants) .

Advanced Research Questions

Q. How should researchers address ion suppression effects in LC-MS/MS quantification of this compound?

- Methodological Answer : Mitigate matrix effects by using isotopically labeled internal standards (e.g., ²H or ¹³C analogs). If unavailable, perform post-column infusion studies to identify suppression zones and adjust chromatographic conditions (e.g., retention time shifts). Validate accuracy and LOD in matrix-matched calibrators, even under >25% ion suppression .

Q. What factors contribute to variability in parent-metabolite concentration ratios of 5-Fluoro Cytosine and its glucuronide across studies?

- Methodological Answer : Variability arises from post-collection hydrolysis (e.g., pH/temperature shifts), genetic polymorphisms in metabolic enzymes (e.g., UGT1A1), and instability of the parent compound. Standardize pre-analytical protocols (e.g., immediate freezing at -80°C, protease/glucuronidase inhibitors) and report inter-subject UGT activity data .

Q. How can differential stability of this compound in blood vs. serum impact pharmacokinetic interpretations?

- Methodological Answer : Central vs. peripheral blood specimens may show divergent stability due to clotting factors or hemolysis. Validate analyte stability under simulated storage conditions (e.g., 24-hour room temperature vs. refrigerated). Use Bland-Altman plots to assess bias between matrices and adjust PK models accordingly .

Q. What statistical approaches resolve discrepancies in glucuronide/parent concentration ratios across pharmacokinetic studies?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability (e.g., UGT expression, renal clearance). Use bootstrapping to assess confidence intervals for metabolite/parent ratios. Meta-analyses should stratify by sample type (e.g., postmortem vs. antemortem) and analytical methodology .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.